
1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BDP or BDP-9066 and is a potent and selective antagonist of the dopamine D3 receptor.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine and its derivatives have been investigated for their potential anticonvulsant activity. A study by Harish et al. (2014) synthesized various thiadiazole derivatives and evaluated their effectiveness in the maximal electroshock seizure (MES) test, finding some compounds to be potent anticonvulsants without neurotoxicity at high doses.
Anticancer Properties
Compounds containing thiadiazole and piperazine moieties, similar to the structure of 1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine, have been evaluated for their anticancer properties. Turov (2020) identified several compounds with significant in vitro anticancer activity against various human tumor cell lines, particularly those with a piperazine substituent.
Antibacterial Activity
The antibacterial properties of thiadiazole and piperazine derivatives have been a subject of research. For instance, Wu Qi (2014) synthesized and characterized new piperazine derivatives showing promising antibacterial activities against several pathogens. Similarly, Foroumadi et al. (2005) reported high activity of certain derivatives against Gram-positive bacteria.
Anti-inflammatory Properties
Research by Ahmed et al. (2017) explored novel imidazole and thiazole derivatives with a piperazine moiety for anti-inflammatory activity. Their studies revealed that certain compounds exhibited significant in vitro and in vivo anti-inflammatory effects.
Antidepressant Potential
The compound and its derivatives have been studied for potential antidepressant effects. Silanes et al. (2004) synthesized compounds derived from benzodioxine and thiophene, evaluating them for their affinity for serotonin receptors and serotonin reuptake inhibition, indicating their potential as dual-action antidepressants.
Antimicrobial and Antioxidant Activities
Investigations into the antimicrobial and antioxidant activities of benzodioxane-piperazine derivatives have been conducted. For example, Mallesha & Mohana (2011) synthesized novel derivatives and assessed their in vitro antibacterial, antifungal, and antioxidant properties, finding significant antimicrobial activity against various pathogens and moderate antioxidant activity in certain compounds.
Eigenschaften
IUPAC Name |
3-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-1,2,5-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S2/c19-24(20,11-1-2-12-13(9-11)22-8-7-21-12)18-5-3-17(4-6-18)14-10-15-23-16-14/h1-2,9-10H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHSAAFRLZESPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

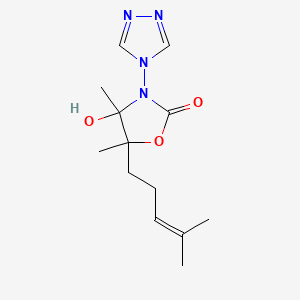
![N-cyclohexyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-2-oxoacetamide](/img/structure/B2561854.png)
![N-[(furan-2-yl)methyl]-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2561861.png)
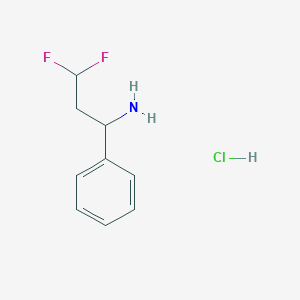
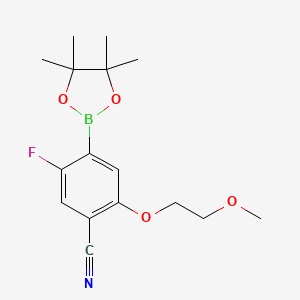

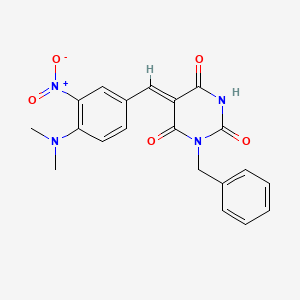
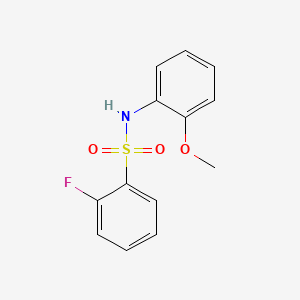

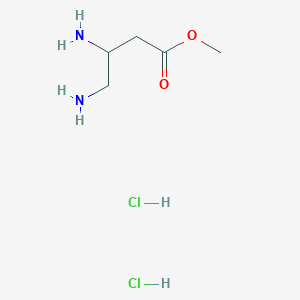



![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2561875.png)